![molecular formula C13H15N3OS B1524047 2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile CAS No. 1308025-21-9](/img/structure/B1524047.png)
2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile
Overview
Description
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
There has been a large upsurge in the synthesis of benzoxazole via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
Benzoxazole is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom .Chemical Reactions Analysis
The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Benzoxazole derivatives, such as 2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile, have been extensively studied for their potential as antimicrobial agents . The incorporation of the benzoxazole moiety into pharmaceutical compounds can enhance their bioactivity, offering a promising approach for developing new antimicrobial drugs.
Agriculture: Pesticides and Fungicides
In agriculture, benzoxazole compounds are explored for their use as pesticides and fungicides . Their ability to interfere with the life cycle of pests and fungi makes them valuable for protecting crops and ensuring food security.
Materials Science: Organic Semiconductors
The benzoxazole core structure is known for its electronic properties, making it a candidate for use in organic semiconductors . These materials are crucial for the development of flexible electronics, solar cells, and light-emitting diodes (LEDs).
Environmental Science: Pollutant Degradation
Benzoxazole derivatives can play a role in environmental science by contributing to the degradation of pollutants . Their chemical structure allows them to interact with various contaminants, aiding in the breakdown and removal from the environment.
Chemical Synthesis: Catalysts and Intermediates
In chemical synthesis, benzoxazole derivatives are used as catalysts and intermediates for the construction of complex molecules . Their versatility in reactions makes them a valuable tool in the synthesis of a wide range of chemicals.
Biochemistry: Protein Interaction Studies
The unique structure of benzoxazole derivatives enables them to bind with specific proteins, making them useful in biochemistry for studying protein interactions . This application is vital for understanding biological processes and designing drugs that can modulate these interactions.
Future Directions
properties
IUPAC Name |
2-amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-13(15,9-14)7-4-8-18-12-16-10-5-2-3-6-11(10)17-12/h2-3,5-6H,4,7-8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODYCWBRYRWOBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCSC1=NC2=CC=CC=C2O1)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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